Comprehensive Technical Guide to (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications
Comprehensive Technical Guide to (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications
Executive Summary
In modern medicinal chemistry and drug development, chiral nitrogen-containing heterocycles are foundational building blocks. Among these, (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate stands out as a highly versatile, stereochemically pure scaffold. Featuring a protected amine (Boc), a reactive ketone handle at the C4 position, and a chiral phenyl group at the C2 position, this compound is engineered for the rapid elaboration of complex pharmaceutical agents.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep dive into the physicochemical properties, validated synthetic methodologies, and the mechanistic rationale behind utilizing this specific pyrrolidine derivative in advanced drug discovery workflows, particularly in the development of mitotic kinesin inhibitors[1].
Physicochemical Profiling and Structural Rationale
Understanding the exact chemical properties of a building block is critical for predicting its behavior in downstream parallel synthesis and scale-up operations.
Quantitative Chemical Properties
The following table summarizes the core quantitative data and identifiers for (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate[2]:
| Property | Value | Rationale / Significance |
| Chemical Name | (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate | Denotes the specific S-enantiomer, crucial for target binding affinity. |
| Molecular Formula | C₁₅H₁₉NO₃ | Indicates a highly lipophilic core suitable for crossing lipid bilayers. |
| Molecular Weight | 261.32 g/mol | Low molecular weight allows for significant downstream functionalization without exceeding Lipinski's Rule of 5. |
| CAS Registry Number | 1546332-56-2 (General) / 1012369-72-0 (R-isomer) | Essential for procurement and regulatory documentation[3]. |
| SMILES String | CC(C)(C)OC(=O)N1CC(=O)CC1c1ccccc1 | Useful for in silico modeling and cheminformatics databases[2]. |
| InChIKey | RDNNEKXIEMELDH-UHFFFAOYSA-N | Provides a unique digital identifier for the molecular structure. |
Structural Anatomy and Causality in Design
Every functional group on this molecule serves a distinct, strategic purpose:
-
The N-Boc Protecting Group (tert-Butyloxycarbonyl): Chosen specifically because it is stable against nucleophiles and catalytic hydrogenation (unlike Cbz), yet can be quantitatively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane). This orthogonal protection strategy is vital when performing functionalizations at the C4 position.
-
The C4 Ketone: Acts as an electrophilic hub. It readily undergoes reductive amination, Wittig olefination, or Grignard additions. The presence of the ketone allows scientists to introduce diverse vectors into the molecule to probe structure-activity relationships (SAR).
The C2 Phenyl Group: Provides essential steric bulk and lipophilic interactions ( π
π stacking or hydrophobic packing) within target protein binding pockets. The (S)-stereocenter restricts the conformational flexibility of the pyrrolidine ring, locking the molecule into a bioactive conformation.Validated Synthetic Methodology
Synthesizing highly substituted chiral pyrrolidines requires strict control over stereocenter integrity. A robust, self-validating approach to synthesizing (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is via the Dieckmann Condensation of an acyclic precursor.
Step-by-Step Protocol: Dieckmann Condensation Route
Note: This protocol assumes the starting material is the appropriately substituted N-Boc-N-(2-methoxy-2-oxoethyl)-(S)-phenylglycine methyl ester.
Reagents Required:
-
Starting Material (1.0 equiv)
-
Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Ammonium Chloride (NH₄Cl)
Workflow:
-
Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve the starting material in anhydrous THF (0.1 M concentration) to prevent intermolecular side reactions.
-
Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78°C.
-
Causality Check: Maintaining -78°C is critical. Higher temperatures will lead to deprotonation at the benzylic C2 position, resulting in irreversible epimerization (loss of the S-stereocenter).
-
-
Base Addition: Add LHMDS dropwise over 30 minutes.
-
Causality Check: LHMDS is a bulky, non-nucleophilic base. It selectively deprotonates the less sterically hindered α -carbon without attacking the ester carbonyls, ensuring the intramolecular Dieckmann cyclization proceeds smoothly.
-
-
Cyclization: Stir the mixture at -78°C for 1 hour, then slowly allow it to warm to 0°C over 2 hours.
-
Quenching & Decarboxylation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). The resulting β -keto ester intermediate is then subjected to Krapcho decarboxylation (heating in wet DMSO with NaCl) to yield the final 4-oxo product.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Synthetic pathway for (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate.
Applications in Drug Discovery: Mitotic Kinesin Inhibitors
The primary utility of (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is its role as a core scaffold in oncology drug discovery. Specifically, it has been heavily utilized in the synthesis of Mitotic Kinesin Spindle Protein (KSP/Eg5) inhibitors [1].
Mechanistic Rationale in Oncology
KSP is a motor protein essential for the separation of centrosomes and the establishment of the bipolar mitotic spindle during cell division. When researchers functionalize the C4 ketone of our title compound (e.g., via reductive amination to introduce a secondary amine, followed by sulfonylation), the resulting molecules act as potent allosteric inhibitors of KSP[1].
By binding to the KSP motor domain, these derivatives prevent the release of ADP, locking the motor protein in an inactive state. This directly prevents spindle pole separation, leading to monopolar spindles (the "monoaster" phenotype), mitotic arrest in prometaphase, and ultimately, tumor cell apoptosis[1].
Role of the pyrrolidine scaffold in KSP inhibitor development and cellular apoptosis.
Analytical Validation of the Scaffold
To ensure the trustworthiness of the biological data generated from this scaffold, the chemical purity of the 4-oxopyrrolidine must be rigorously validated prior to biological assays:
-
Chiral HPLC: Must be performed using a stationary phase like Chiralcel OD-H to confirm an enantiomeric excess (ee) of >99%.
-
NMR Spectroscopy: 1 H NMR (300 MHz, CDCl 3 ) typically shows the Boc group as a sharp singlet at ~1.4 ppm, and the complex multiplet of the C2-phenyl ring at 7.17–7.35 ppm[1]. The diastereotopic protons adjacent to the ketone will appear as distinct doublets of doublets due to the rigid ring system.
References
-
Title: tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate | 1546332-56-2 | Buy Now Source: Molport URL: [Link]
-
Title: 1012369-72-0 - Physico-chemical Properties Source: ChemBK URL: [Link]
- Title: AU2003247891A1 - Mitotic kinesin binding site Source: Google Patents URL
